molecular formula C6H3ClFN3O B13045677 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one

Cat. No.: B13045677
M. Wt: 187.56 g/mol
InChI Key: DOXHPNIUBJRWNY-UHFFFAOYSA-N
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Description

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with chlorine and fluorine substituents at the 6 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitropyridine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridine. This intermediate is then reacted with ethyl fluoroacetate to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

    8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-A]pyridine: Similar structure with a trifluoromethyl group instead of a fluorine atom.

Uniqueness

6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H3ClFN3O

Molecular Weight

187.56 g/mol

IUPAC Name

6-chloro-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C6H3ClFN3O/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)

InChI Key

DOXHPNIUBJRWNY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=O)N2C=C1Cl)F

Origin of Product

United States

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